REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][CH:7]=[N:8][C:9]=2[NH2:13].CC(C)[O-].[Mg+2].CC(C)[O-].CC(C)([O-])C.[Mg+2].CC(C)([O-])C.C1(C)C=CC(S(O[CH2:44][P:45](=[O:52])([O:49]CC)[O:46]CC)(=O)=O)=CC=1.Br[Si](C)(C)C>CN(C=O)C.O>[P:45]([CH2:44][O:1][CH2:2][CH2:3][N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][CH:7]=[N:8][C:9]=2[NH2:13])([OH:52])([OH:49])=[O:46] |f:1.2.3,4.5.6|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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OCCN1C2=NC=NC(=C2N=C1)N
|
Name
|
|
Quantity
|
11.2 g
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Type
|
reactant
|
Smiles
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CC([O-])C.[Mg+2].CC([O-])C
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Name
|
magnesium t-butoxide
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Mg+2].CC(C)([O-])C
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Name
|
|
Quantity
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66 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
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Name
|
|
Quantity
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69.6 g
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Type
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reactant
|
Smiles
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Br[Si](C)(C)C
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Name
|
|
Quantity
|
125 mL
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Type
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solvent
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Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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360 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 80° C. for 7 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
30 ml of volatiles were removed via vacuum distillation
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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TEMPERATURE
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Details
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the mixture heated to 80° C. for 6 hours
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Duration
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6 h
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Type
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CONCENTRATION
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Details
|
The reaction was concentrated
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Type
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CUSTOM
|
Details
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to yield a thick gum
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Type
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EXTRACTION
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Details
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extracted with 120 ml dichloromethane
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Type
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STIRRING
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Details
|
the resulting slurry stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 4° C. for one hour
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
The solids were isolated by filtration
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Type
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WASH
|
Details
|
washed with water (2×)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 56° C.
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)COCCN1C2=NC=NC(=C2N=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 65.4% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |